Comprehensive Technical Guide on (2R)-2,3-Dichloropropanenitrile: Physicochemical Properties and Synthetic Applications
Comprehensive Technical Guide on (2R)-2,3-Dichloropropanenitrile: Physicochemical Properties and Synthetic Applications
Executive Summary
(2R)-2,3-dichloropropanenitrile (also known as (2R)- α , β -dichloropropionitrile) is a highly reactive, chiral halogenated organic compound utilized extensively as an intermediate in advanced organic synthesis[1]. Featuring a three-carbon backbone heavily functionalized with two chlorine atoms and a nitrile group, this molecule offers multiple vectors for chemical transformation[2]. For drug development professionals and synthetic chemists, the (2R)-enantiomer is particularly valuable for introducing chiral centers into complex molecular architectures, serving as a critical building block for functionalized heterocycles and agrochemical active ingredients[1],[3].
Physicochemical Profile
At room temperature, 2,3-dichloropropanenitrile presents as a colorless to pale yellow liquid characterized by a sharp, irritating odor[1]. The molecule exhibits significant polarity and moderate density due to the presence of electronegative chlorine and nitrogen atoms, which dictate its solubility profile and phase behavior in organic reactions[1],[2].
Table 1: Physicochemical Properties of 2,3-Dichloropropanenitrile
| Property | Value | Reference |
| Molecular Formula | C3H3Cl2N | [4],[5] |
| Molecular Weight | 123.97 g/mol | [4],[5] |
| Density | 1.31 - 1.35 g/cm³ | [4],[6] |
| Boiling Point | 62-63 °C at 13 mmHg (192.6 °C at 760 mmHg) | [4],[6] |
| Melting Point | 243 °C (decomposition) | [4],[3] |
| Flash Point | 83.9 °C | [1],[6] |
| Vapor Pressure | 0.484 mmHg at 25 °C | [4],[1] |
| Refractive Index | 1.452 - 1.4640 | [1],[3] |
| Solubility | Soluble in benzene, ethanol, chloroform; Insoluble in water | [4] |
| Storage Temperature | 2-8 °C | [4],[3] |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of (2R)-2,3-dichloropropanenitrile stems from its dense functionalization, which creates a highly tunable reactive profile[2]. Understanding the distinct electronic environments of its functional groups is essential for controlling chemoselectivity.
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Nucleophilic Substitution at C3 : The primary chlorine at the β -position (C3) is highly susceptible to S N 2 displacement by various nucleophiles (e.g., thiols, amines) due to minimal steric hindrance[2].
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α -Proton Acidity and Elimination : The proton at the C2 ( α ) position is flanked by the strongly electron-withdrawing nitrile and chlorine groups, rendering it unusually acidic. Under basic conditions, the molecule can undergo dehydrohalogenation to yield 2-chloroacrylonitrile[2]. When utilizing the (2R)-enantiomer, careful control of base strength and temperature is critical to prevent base-catalyzed racemization prior to the desired substitution.
-
Nitrile Transformations : The -C ≡ N group can be subjected to standard nitrile chemistry, including hydrolysis to carboxylic acids or amides, and reduction to primary amines[2].
Divergent chemical reactivity pathways of (2R)-2,3-dichloropropanenitrile.
Applications in Drug Development & Asymmetric Synthesis
In medicinal chemistry, (2R)-2,3-dichloropropanenitrile is a privileged building block. It is prominently featured as a reagent in the preparation of functionalized 3-aminothiophenes[3], which serve as core scaffolds in numerous kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Furthermore, the compound is a vital substrate in biocatalytic research; engineered hydrolase enzymes have been developed to perform stereospecific dehalogenation on (R)-2,3-dichloropropanenitrile, yielding chiral epoxides and polyols that are otherwise difficult to synthesize asymmetrically[7].
Experimental Workflows: Synthesis of a 3-Aminothiophene Scaffold
To ensure high fidelity, stereochemical preservation, and reproducibility, the following protocol outlines the synthesis of a substituted 3-aminothiophene using (2R)-2,3-dichloropropanenitrile and a generic thiol derivative.
Step-by-step experimental workflow for synthesizing functionalized heterocycles.
Step-by-Step Methodology:
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Reagent Preparation : Dissolve 1.0 equivalent of the thiol precursor and 1.1 equivalents of (2R)-2,3-dichloropropanenitrile in anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under an inert argon atmosphere.
-
Causality: Anhydrous conditions prevent premature hydrolysis of the highly electrophilic nitrile group and suppress unwanted side reactions with ambient moisture.
-
-
Controlled Base Addition : Cool the reaction vessel to 0 °C using an ice bath. Add 2.5 equivalents of a non-nucleophilic base (e.g., Triethylamine, Et 3 N) dropwise over 30 minutes.
-
Causality: The dropwise addition at low temperature is a critical control measure. It mitigates the exothermic nature of the initial S N 2 displacement at C3 and suppresses the competing E2 elimination pathway that would yield 2-chloroacrylonitrile. Crucially, keeping the temperature low minimizes the risk of racemization at the C2 stereocenter.
-
-
Cyclization : Allow the reaction mixture to warm to room temperature, then heat to 60 °C for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the intermediate thioether is fully consumed.
-
Causality: The elevated temperature provides the activation energy necessary to drive the intramolecular Thorpe-Ziegler-type cyclization, where the newly formed thioether intermediate attacks the nitrile carbon to close the thiophene ring.
-
-
Quenching and Isolation : Quench the reaction with saturated aqueous ammonium chloride (NH 4 Cl). Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na 2 SO 4 ), and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.
-
Causality: Ammonium chloride provides a mild, buffered quench that effectively neutralizes excess base without degrading the newly formed, potentially acid-sensitive aminothiophene product.
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Safety, Handling, and Toxicity
(2R)-2,3-dichloropropanenitrile is a highly hazardous substance and must be handled with rigorous safety protocols.
-
Toxicity : It is classified as toxic by inhalation, in contact with skin, and if swallowed (Risk Codes 23/24/25; Hazard Statement H300)[4],[3].
-
Personal Protective Equipment (PPE) : Operations must be conducted in a certified chemical fume hood. Operators must wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (Safety Statements S36/37/39)[4].
-
Storage : To prevent degradation and maintain chemical integrity, the compound should be stored at 2-8 °C in a tightly sealed container, away from strong bases and oxidizing agents[4],[3].
References
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ChemBK. "2,3-Dichloropropionitrile - Physico-chemical Properties." URL: [Link]
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PubChem. "2,3-Dichloropropiononitrile | CID 92935." URL: [Link]
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LookChem. "2,3-Dichloropropionitrile." URL:[Link]
- Google Patents. "US20020042055A1 - Alteration of hydrolase genes and screening of the resulting libraries for the ability to catalyze specific reactions.
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